molecular formula C22H23N3O5S B2950448 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide CAS No. 921587-10-2

2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide

Numéro de catalogue: B2950448
Numéro CAS: 921587-10-2
Poids moléculaire: 441.5
Clé InChI: DBHLWDIKJUQRDL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a central acetamide backbone bridging two aromatic systems: a 3,4-dimethoxyphenyl group and a pyridazine ring substituted with an ethylsulfonyl moiety at position 6 (Figure 1). The ethylsulfonyl group contributes to solubility via polar interactions while retaining moderate lipophilicity. Its molecular weight is 441.07 g/mol (calculated from C₂₂H₂₃N₃O₅S).

Propriétés

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-4-31(27,28)22-12-10-18(24-25-22)16-6-8-17(9-7-16)23-21(26)14-15-5-11-19(29-2)20(13-15)30-3/h5-13H,4,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHLWDIKJUQRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide is a derivative of pyridazine and has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₄O₄S
  • Molecular Weight : 457.5 g/mol
  • Structure : The compound consists of a pyridazine ring substituted with an ethylsulfonyl group and is linked to a dimethoxyphenyl moiety via an acetamide bond.

Analgesic and Anti-inflammatory Effects

Research indicates that similar pyridazinone derivatives exhibit significant analgesic and anti-inflammatory properties. For instance, studies on antipyrine/pyridazinone hybrids have shown promising results in animal models for pain relief and inflammation reduction .

Table 1: Comparative Analgesic Activity of Pyridazinone Derivatives

CompoundAnalgesic Activity (ED50 mg/kg)Mechanism of Action
Compound A2.9COX inhibition
Compound B3.5Prostaglandin synthesis inhibition
2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamideTBDTBD

The proposed mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes related to pain pathways, such as cyclooxygenases (COX) and prostaglandin synthases. Docking studies have suggested that the compound may bind effectively to these targets, potentially leading to reduced inflammatory responses .

Study on Pyridazine Derivatives

A study published in a peer-reviewed journal synthesized various pyridazine derivatives, including those similar to the compound in focus. The derivatives were tested for their analgesic properties using the p-benzoquinone-induced writhing test in mice. Results indicated that certain modifications on the pyridazine ring enhanced analgesic activity significantly compared to standard analgesics like acetaminophen .

In Vivo Studies

In vivo studies demonstrated that compounds with structural similarities to 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide exhibited notable anti-inflammatory effects in rodent models. These studies typically measured parameters such as paw edema and pain response following administration of the compounds .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural differences between the target compound and analogs lie in their core scaffolds and substituents , influencing physicochemical and pharmacological profiles.

Table 1: Comparative Analysis of Structural Analogs
Parameter Target Compound CB-839 Example 83 (Patent Compound)
Core Structure Pyridazine Pyridazine + 1,3,4-thiadiazole Pyrazolo[3,4-d]pyrimidine
Key Substituents 3,4-Dimethoxyphenyl, ethylsulfonyl Trifluoromethoxyphenyl, thiadiazole-butyl chain Fluoro/isopropoxy phenyl, dimethylamino
Molecular Weight 441.07 g/mol ~550 g/mol (estimated) 571.2 g/mol
Melting Point Not reported Not reported 302–304°C
Solubility Moderate (sulfonyl enhances polarity; methoxy increases lipophilicity) Low (trifluoromethoxy and thiadiazole reduce aqueous solubility) Likely low (high MW, fluorinated groups)
Metabolic Stability Ethylsulfonyl may reduce CYP-mediated oxidation Trifluoromethoxy group resists metabolic degradation Fluorine atoms enhance stability against oxidation

Pharmacokinetic Considerations

  • Bioavailability : The target compound’s lower molecular weight (441 vs. 571 g/mol) may favor oral absorption over Example 83.
  • Half-Life: Sulfonyl groups in the target compound and CB-839 may reduce renal clearance, extending half-life compared to non-sulfonated analogs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.